N-Ethyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline
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Overview
Description
N-Ethyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline is a complex organic compound characterized by its unique structure, which includes ethyl, methylbenzenesulfonyl, and aniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline typically involves multiple steps. One common method includes the reaction of N-ethyl aniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
N-Ethyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline
- N-Propyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline
- N-Butyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline
Uniqueness
N-Ethyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline is unique due to its specific ethyl group, which can influence its reactivity and interactions compared to similar compounds with different alkyl groups. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
N-ethyl-N,4-bis[(4-methylphenyl)sulfonylmethyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4S2/c1-4-25(18-31(28,29)24-15-7-20(3)8-16-24)22-11-9-21(10-12-22)17-30(26,27)23-13-5-19(2)6-14-23/h5-16H,4,17-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIXJQPBJIYBGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=C(C=C2)CS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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